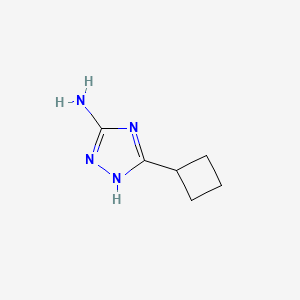

5-cyclobutyl-1H-1,2,4-triazol-3-amine

Description

The exact mass of the compound 5-cyclobutyl-1H-1,2,4-triazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-cyclobutyl-1H-1,2,4-triazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclobutyl-1H-1,2,4-triazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclobutyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFDWTMNAIGNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374112 | |

| Record name | 5-cyclobutyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496057-24-0 | |

| Record name | 5-cyclobutyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclobutyl-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Abstract

This comprehensive technical guide provides a detailed exploration of the synthetic pathways leading to 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] The introduction of a cyclobutyl moiety at the 5-position can impart unique physicochemical properties, influencing the compound's pharmacokinetic and pharmacodynamic profile. This guide delves into the prevalent and efficient synthetic strategies, focusing on the condensation reaction between cyclobutanecarboxylic acid derivatives and aminoguanidine. We will examine the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the critical parameters that govern reaction outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important molecular entity.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a bioisostere of the amide bond, which allows it to mimic peptide structures while offering improved metabolic stability.[5] Consequently, 1,2,4-triazole derivatives have been incorporated into a wide array of therapeutic agents.[2][3] The 3-amino-1,2,4-triazole core, in particular, serves as a versatile building block for the synthesis of more complex molecules with a broad spectrum of pharmacological activities.[1][6] The presence of the amino group provides a reactive handle for further functionalization, enabling the exploration of extensive chemical space in drug discovery programs.

The incorporation of a cyclobutyl group onto the triazole ring is a strategic design element in medicinal chemistry. The cyclobutyl moiety, a four-membered carbocycle, can introduce conformational rigidity and improve lipophilicity, which can enhance binding affinity to biological targets and improve cell membrane permeability. The synthesis of cyclobutane-containing compounds has garnered significant interest, with various methods being developed for their construction.[7][8][9]

Primary Synthetic Strategy: Condensation of Cyclobutanecarboxylic Acid Derivatives with Aminoguanidine

The most direct and widely employed method for the synthesis of 5-substituted-3-amino-1,2,4-triazoles involves the condensation of a carboxylic acid or its derivative with aminoguanidine.[5][10][11][12] This approach offers a convergent and efficient route to the desired triazole core.

Reaction Overview and Key Intermediates

The synthesis commences with the reaction between a cyclobutanecarboxylic acid derivative and aminoguanidine. The choice of starting materials and reaction conditions can significantly influence the yield and purity of the final product.

Caption: General overview of the synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine.

Mechanistic Insights

The formation of the 1,2,4-triazole ring proceeds through a two-step mechanism:

-

Formation of the N-Acylaminoguanidine Intermediate: The initial step involves the nucleophilic attack of the amino group of aminoguanidine on the carbonyl carbon of the cyclobutanecarboxylic acid derivative. This is typically an acid-catalyzed process that leads to the formation of an N-acylaminoguanidine intermediate.[5] The formation of this guanyl hydrazide is a crucial and often reversible step.[5]

-

Intramolecular Cyclization and Dehydration: The N-acylaminoguanidine intermediate then undergoes an intramolecular cyclization. This is typically achieved by heating the intermediate, which promotes the elimination of a molecule of water to form the stable 1,2,4-triazole ring.

Caption: Plausible reaction mechanism for the formation of the 1,2,4-triazole ring.

Experimental Protocols

Several variations of the condensation reaction have been reported in the literature, often employing different carboxylic acid derivatives and reaction conditions. Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating methods.[5][10]

Protocol 1: Direct Condensation of Cyclobutanecarboxylic Acid with Aminoguanidine Bicarbonate under Microwave Irradiation

This method offers a straightforward and environmentally friendly approach to the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[5][10]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Cyclobutanecarboxylic Acid | 100.12 | 1.045 | >98% |

| Aminoguanidine Bicarbonate | 136.11 | - | >98% |

| Hydrochloric Acid (37%) | 36.46 | 1.18 | 37% |

| Isopropanol | 60.10 | 0.786 | >99% |

Procedure:

-

In a suitable microwave reaction vial, combine aminoguanidine bicarbonate (1.0 eq) and a 37% solution of hydrochloric acid (1.5 eq).

-

Stir the mixture for 2 hours at room temperature.

-

Add cyclobutanecarboxylic acid (1.5 eq) to the mixture.

-

If the carboxylic acid is a solid, add a minimal amount of a suitable solvent like isopropanol.[5]

-

Seal the reaction vial and place it in a microwave reactor.

-

Heat the reaction mixture to the optimized temperature (typically 120-150°C) for the determined reaction time (typically 15-60 minutes).

-

After cooling, the reaction mixture is worked up. This may involve neutralization with a base, extraction with an organic solvent, and purification by recrystallization or column chromatography.

Protocol 2: Two-Step Synthesis via the Acid Chloride

This traditional method involves the conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with aminoguanidine and subsequent cyclization.[12]

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

-

To a solution of cyclobutanecarboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0°C.

-

A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.

-

Stir the reaction mixture at room temperature until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude cyclobutanecarbonyl chloride, which can often be used in the next step without further purification.

Step 2: Reaction with Aminoguanidine and Cyclization

-

Dissolve the crude cyclobutanecarbonyl chloride in a suitable solvent (e.g., pyridine or a mixture of an inert solvent and a base).

-

Add aminoguanidine hydrochloride or bicarbonate portion-wise at a low temperature.

-

Stir the reaction mixture at room temperature or with gentle heating to form the N-acyl aminoguanidine intermediate.

-

Heat the reaction mixture to induce cyclization and dehydration to form the 5-cyclobutyl-1H-1,2,4-triazol-3-amine.

-

The product is then isolated and purified.

Characterization and Purity Analysis

The synthesized 5-cyclobutyl-1H-1,2,4-triazol-3-amine should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The chemical shifts, integration, and coupling patterns of the protons and carbons will be characteristic of the cyclobutyl and triazole moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=N bonds of the triazole ring and the C-H bonds of the cyclobutyl group.

-

Melting Point (mp): A sharp melting point is indicative of a pure crystalline solid.

Applications in Drug Discovery and Development

5-cyclobutyl-1H-1,2,4-triazol-3-amine serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[13] The 3-amino group provides a convenient point for further derivatization, allowing for the generation of libraries of compounds for high-throughput screening. The unique properties conferred by the cyclobutyl group make this scaffold particularly attractive for the development of novel drug candidates.

Conclusion

The synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine is a well-established process, with the condensation of cyclobutanecarboxylic acid derivatives and aminoguanidine being the most efficient and versatile route. The use of microwave-assisted synthesis offers a green and rapid alternative to traditional methods. A thorough understanding of the reaction mechanism and optimization of reaction parameters are crucial for achieving high yields and purity. This in-depth technical guide provides the necessary information for researchers and scientists to successfully synthesize and utilize this important heterocyclic compound in their drug discovery and development endeavors.

References

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

-

3-amino-1,2,4-triazole: Significance and symbolism. DeepDyve. [Link]

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. ResearchGate. [Link]

-

Synthetic route to the preparation of the 1,2,4-triazole compounds. ResearchGate. [Link]

-

Synthetic approaches toward 3-amino-1,2,4-triazoles. ResearchGate. [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

-

Synthesis of some 1,2,4-triazoles and 1,2,4-triazolines by reaction of oxamidrazone condensation products with acetic anhydride. RSC Publishing. [Link]

-

A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology. [Link]

-

A Facile Synthesis of Amide Derivatives of[1][5][11]Triazolo[4,3-a]pyridine. ResearchGate. [Link]

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science. [Link]

-

The Role of Triazoles in Modern Synthesis: Focus on 3-Amino-5-mercapto-1,2,4-triazole. NINGBO INNO PHARMCHEM. [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]

-

Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis. NINGBO INNO PHARMCHEM. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

-

Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PubMed Central. [Link]

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PubMed Central. [Link]

-

Therapeutic Importance of 1, 2, 4-Triazole: A Review. Semantic Scholar. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

-

Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PubMed Central. [Link]

-

The structures of aminoguanidine and the carboxylic acids. ResearchGate. [Link]

- Process for the preparation of 3-amino-1,2,4-triazole.

-

Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. [Link]

-

Cyclobutane Carboxamide: A Versatile Chemical for Industrial Synthesis. NINGBO INNO PHARMCHEM. [Link]

-

Cyclobutane synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of 3-Azido-5-amino-1,2,4-triazole. ResearchGate. [Link]

- A method for synthesizing 3-fluoroalkyl-5-amino-1,2,4-triazole compounds.

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. [Link]

-

Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]

-

1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. ResearchGate. [Link]

-

From bicyclic precursors. Annulated pyrazolo[5,1-c][1][5][11]triazoles. ScienceDirect. [Link]

-

Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. ResearchGate. [Link]

-

Pyrazolo[5,1-c][1][5][11]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. [Link]

-

Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. PubMed. [Link]

-

Reaction search results, where 3-R-1H-1,2,4-triazol-5-amine is the product. ResearchGate. [Link]

Sources

- 1. 3-amino-1,2,4-triazole: Significance and symbolism [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic Importance of 1, 2, 4-Triazole: A Review | Semantic Scholar [semanticscholar.org]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. baranlab.org [baranlab.org]

- 9. Cyclobutane synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Buy N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide [smolecule.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Introduction

5-cyclobutyl-1H-1,2,4-triazol-3-amine (CAS No: 496057-24-0) is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with a cyclobutyl group at the 5-position and an amine group at the 3-position. The 1,2,4-triazole motif is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its metabolic stability and ability to participate in hydrogen bonding. The incorporation of an amino group and a lipophilic cyclobutyl moiety suggests a nuanced physicochemical profile, making this compound a person of interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its core physicochemical properties, offering both experimentally determined data and robust predictive insights, alongside detailed protocols for its characterization.

Chemical Identity and Core Properties

A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics.

| Property | Value | Source(s) |

| IUPAC Name | 5-cyclobutyl-1H-1,2,4-triazol-3-amine | N/A |

| CAS Number | 496057-24-0 | [1] |

| Molecular Formula | C₆H₁₀N₄ | [1] |

| Molecular Weight | 138.174 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 173–174 °C | [2] |

| 153–155 °C | [1] |

Note: A discrepancy in the reported melting point exists in the literature. The more recent 2024 publication reports the higher value.

Synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

The synthetic accessibility of a compound is a critical consideration for its application in research and development. A recently developed green chemistry approach provides a straightforward synthesis from readily available starting materials.[2]

Synthetic Protocol: Microwave-Assisted Condensation

This method involves the direct condensation of cyclobutanecarboxylic acid with aminoguanidine bicarbonate under acid catalysis, facilitated by microwave irradiation. This one-pot synthesis is efficient and aligns with modern sustainable chemistry principles.

Workflow Diagram:

Caption: Microwave-assisted synthesis workflow.

Step-by-Step Methodology:

-

Reagent Preparation: In a suitable microwave reaction vial, combine cyclobutanecarboxylic acid (1.0 mmol) and aminoguanidine bicarbonate (1.2 mmol).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.

-

Microwave Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a controlled temperature (e.g., 170-180°C) for a specified time (e.g., 20-30 minutes). The sealed vial is crucial for handling volatile starting materials.[2]

-

Work-up and Purification: After cooling, the reaction mixture is typically neutralized with a base. The resulting solid product can be collected by filtration, washed, and purified by recrystallization from an appropriate solvent to yield the final compound.

Rationale: This approach is superior to traditional methods that may involve multiple steps, harsher reagents, or prolonged reaction times. The use of microwave energy accelerates the rate of reaction, often leading to higher yields and cleaner product profiles.[2]

Spectroscopic and Spectrometric Characterization

The structural elucidation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following data was obtained in DMSO-d₆.[2]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |

| ¹H NMR | 11.90 | br. s | NH (triazole ring) |

| 5.67 | br. s | NH₂ (amino group) | |

| 3.34 | m | CH (cyclobutyl) | |

| 2.18 | m | 4H, CH₂ (cyclobutyl) | |

| 1.92 | m | 1H, CH₂ (cyclobutyl) | |

| 1.83 | m | 1H, CH₂ (cyclobutyl) | |

| ¹³C NMR | 162.43 | - | C5 (triazole ring) |

| 158.97 | - | C3 (triazole ring) | |

| 39.24 | - | CH (cyclobutyl) | |

| 27.36 | - | 2 x CH₂ (cyclobutyl) | |

| 18.11 | - | CH₂ (cyclobutyl) |

Expert Interpretation: The broad singlets in the ¹H NMR spectrum are characteristic of exchangeable protons (NH and NH₂) on the nitrogen atoms. The complex multiplets in the aliphatic region correspond to the protons of the cyclobutyl ring, confirming its presence. In the ¹³C NMR spectrum, the two downfield signals are assigned to the carbon atoms of the heterocyclic triazole ring, while the upfield signals correspond to the cyclobutyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (ν, cm⁻¹) | Intensity | Assignment |

| 3414, 3321, 3213 | Strong | N-H stretching (amine and triazole) |

| 2970, 2939, 2858 | Medium-Strong | C-H stretching (aliphatic) |

| 1620 | Strong | N-H bending (scissoring) of the primary amine |

| 1543 | Strong | C=N stretching (triazole ring) |

Expert Interpretation: The prominent broad bands above 3200 cm⁻¹ are definitive for the N-H stretching vibrations of both the primary amine and the triazole ring NH. The sharp peaks just below 3000 cm⁻¹ are characteristic of the C-H bonds in the cyclobutyl group. The strong absorption at 1620 cm⁻¹ is indicative of the N-H bending vibration of the primary amine, and the peak at 1543 cm⁻¹ is attributed to the stretching of the C=N bonds within the aromatic triazole ring.[2]

Key Physicochemical Properties: A Deeper Dive

Understanding properties such as solubility, pKa, and lipophilicity is paramount for any compound intended for biological application. As direct experimental values for 5-cyclobutyl-1H-1,2,4-triazol-3-amine are not widely published, this section provides predicted values from well-regarded computational models and outlines the rigorous experimental protocols for their determination.

Solubility

Solubility profoundly impacts a compound's formulation, administration, and bioavailability. The presence of both a hydrophilic aminotriazole core and a lipophilic cyclobutyl group suggests a mixed solubility profile.

Predicted Solubility:

-

Water: Expected to have low to moderate aqueous solubility. The amino and triazole groups can act as hydrogen bond donors and acceptors, promoting interaction with water. However, the non-polar cyclobutyl group will limit extensive solubility.

-

Organic Solvents: Likely to be more soluble in polar organic solvents like methanol, ethanol, and DMSO, which can solvate both the polar and non-polar regions of the molecule.

Experimental Protocol for Thermodynamic Solubility Determination:

The gold-standard method for determining aqueous solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution.

Caption: Shake-flask solubility determination workflow.

Causality Behind Choices:

-

Excess Solid: Using an excess of the solid ensures that a saturated solution is formed, representing the thermodynamic solubility limit.

-

Aqueous Buffer (pH 7.4): For drug development, solubility at physiological pH is the most relevant parameter.

-

Prolonged Agitation: 24-48 hours is typically required to ensure that the system has reached true equilibrium between the solid and dissolved states.

-

Filtration: A key step to separate the saturated solution from any remaining solid particulate matter, which would otherwise lead to an overestimation of solubility.

-

HPLC-UV Quantification: This is a highly sensitive and accurate method for determining the concentration of the dissolved compound.

Acidity and Basicity (pKa)

The pKa value(s) dictate the ionization state of a molecule at a given pH. This is critical for its solubility, membrane permeability, and interaction with biological targets. 5-cyclobutyl-1H-1,2,4-triazol-3-amine has both a basic amino group and an acidic/basic triazole ring.

Predicted pKa Values:

| Ionization Type | Predicted pKa | Source |

| Most Basic (pKa₁) | ~3.5 - 4.5 | ACD/Percepta[3][4][5][6] |

| Second Basic (pKa₂) | ~1.5 - 2.5 | ACD/Percepta[3][4][5][6] |

| Most Acidic (pKa₃) | ~10.0 - 11.0 | ACD/Percepta[3][4][5][6] |

Note: These values are predictions based on computational algorithms (e.g., ACD/Percepta) which are trained on large datasets of experimental values. The most basic pKa is likely associated with the protonation of the amino group, while the other values relate to the protonation/deprotonation of the triazole ring nitrogens.

Experimental Protocol for Potentiometric pKa Determination:

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes upon the addition of an acid or base.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-5 mM) in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

-

Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized solution of HCl to determine the basic pKa(s) and with a standardized solution of KOH to determine the acidic pKa(s).

-

Data Acquisition: Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve. Specialized software is used to calculate the pKa from the titration data.

Self-Validating System: The protocol's integrity is maintained by calibrating the pH meter with at least three standard buffers before the experiment. The concentration of the titrant is also precisely standardized. The resulting titration curve should be sigmoidal, and its derivative plot will show clear peaks at the equivalence points, validating the measurement.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Predicted LogP Value:

| Parameter | Predicted Value | Source |

| miLogP | 0.65 - 0.85 | Molinspiration[7][8] |

Note: This value is calculated based on a sum of fragment-based contributions. A positive value indicates a preference for the lipid phase, though a value below 1.0 suggests the compound is still relatively balanced in its partitioning behavior.

Experimental Protocol for HPLC-based LogP Determination:

While the shake-flask method is the traditional standard, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often preferred for its speed, reproducibility, and lower sample consumption. This method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Calculation of molecular properties [molinspiration.com]

- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]

An In-depth Technical Guide on 5-cyclobutyl-1H-1,2,4-triazol-3-amine (CAS Number: 496057-24-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-cyclobutyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core, a scaffold of significant interest in medicinal chemistry. The 1,2,4-triazole nucleus is a key component in a multitude of commercially available drugs, valued for its metabolic stability and versatile molecular interactions.[1][2] This guide provides a comprehensive technical overview of 5-cyclobutyl-1H-1,2,4-triazol-3-amine, covering its synthesis, chemical properties, and potential applications in drug discovery, aimed at professionals in the field.

Introduction: The Significance of the 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring system is a "privileged structure" in drug development, known for its favorable physicochemical properties.[2] This includes metabolic stability, hydrogen bonding capability, and its function as a bioisostere for amide or ester groups, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[2] Consequently, 1,2,4-triazole derivatives have been developed into a wide array of therapeutic agents with broad-spectrum biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[2]

This nucleus is present in numerous established drugs, such as the antifungals Fluconazole and Itraconazole, and the anticancer agents Letrozole and Anastrozole.[2][3] The polar nature of the triazole ring can enhance the solubility of a compound, significantly improving its pharmacological profile.[3][4] The addition of a cyclobutyl group to this well-established pharmacophore introduces a unique structural element that can influence its binding affinity and selectivity for various biological targets.

Core Compound Analysis: 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-cyclobutyl-1H-1,2,4-triazol-3-amine is crucial for its application in drug discovery.

| Property | Value |

| CAS Number | 496057-24-0 |

| Molecular Formula | C₆H₁₀N₄ |

| Molecular Weight | 138.17 g/mol |

| Appearance | Off-white solid |

| Solubility | Slightly soluble in water, more soluble in organic solvents like DMSO and methanol.[5] |

Structural Features

The molecule consists of a five-membered 1,2,4-triazole ring substituted with a cyclobutyl group at position 5 and an amine group at position 3. The 1,2,4-triazole ring is aromatic and planar, while the cyclobutyl group provides a three-dimensional structural component. The amine group and the nitrogen atoms in the triazole ring can act as hydrogen bond donors and acceptors, which is critical for interactions with biological receptors.[1][4]

Synthesis and Characterization

Synthetic Pathways

The synthesis of 5-substituted 3-amino-1,2,4-triazoles can be achieved through various methods. A common approach involves the condensation of a carboxylic acid with aminoguanidine. Microwave-assisted synthesis has been shown to be an efficient method for this transformation.[6]

A plausible synthetic route for 5-cyclobutyl-1H-1,2,4-triazol-3-amine is the reaction of cyclobutanecarboxylic acid with aminoguanidine bicarbonate under acidic catalysis, potentially using microwave irradiation to facilitate the reaction.[6]

Caption: A potential synthetic route to 5-cyclobutyl-1H-1,2,4-triazol-3-amine.

Alternative methods for synthesizing 3-amino-1,2,4-triazoles include the reaction of carboxylic acid chlorides with aminoguanidines to form N-acyl aminoguanidine derivatives, which then undergo cyclization upon heating.[6]

Analytical Characterization

The structural confirmation and purity assessment of synthesized 5-cyclobutyl-1H-1,2,4-triazol-3-amine would typically involve a suite of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of triazole compounds and can be used for both qualitative and quantitative analysis.[5]

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as N-H and C-N bonds.

Potential Biological Activities and Therapeutic Applications

The 1,2,4-triazole scaffold is associated with a wide range of biological activities, suggesting that 5-cyclobutyl-1H-1,2,4-triazol-3-amine could be a valuable lead compound for various therapeutic areas.

Antifungal Activity

1,2,4-triazoles are well-known for their potent antifungal properties.[2][8] The primary mechanism of action for many triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2]

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer activity.[3][4] They can act as kinase inhibitors, tubulin modulators, and aromatase inhibitors.[4] The 1,2,4-triazole moiety is present in FDA-approved anticancer drugs like letrozole and anastrozole.[3]

Antiviral and Antibacterial Applications

The broad-spectrum antiviral drug Ribavirin contains a 1,2,4-triazole ring, and its derivatives have shown potential against various viruses and bacteria.[2]

Other Potential Activities

Derivatives of 1,2,4-triazole have also been investigated for a range of other pharmacological effects, including anti-inflammatory, anticonvulsant, and antituberculosis activities.[1] Recently, 1,2,4-triazole derivatives have been identified as novel ferroptosis inhibitors, a form of regulated cell death implicated in various diseases.[9]

Experimental Protocols and Methodologies

General Protocol for Antifungal Susceptibility Testing

To evaluate the potential antifungal activity of 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a broth microdilution method can be employed.

-

Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.

-

Serial Dilution: The test compound is serially diluted in a microtiter plate to achieve a range of concentrations.

-

Inoculation: The fungal suspension is added to each well of the microtiter plate.

-

Incubation: The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Caption: Workflow for antifungal susceptibility testing.

Conclusion

5-cyclobutyl-1H-1,2,4-triazol-3-amine is a compound with significant potential in the field of drug discovery. Its structural foundation, the 1,2,4-triazole ring, is a well-validated pharmacophore present in numerous clinically successful drugs. The incorporation of a cyclobutyl moiety offers a unique modification that could lead to novel biological activities and improved therapeutic profiles. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential as a lead for new therapeutic agents.

References

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). Retrieved from [Link]

-

Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). PubMed. Retrieved from [Link]

-

Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). Retrieved from [Link]

-

Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. (2023). Pharmacia. Retrieved from [Link]

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI. Retrieved from [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide [smolecule.com]

- 6. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties and its presence in numerous clinically significant pharmaceuticals.[1] Accurate and unambiguous structure determination of novel triazole derivatives is paramount for advancing drug discovery programs and ensuring intellectual property integrity. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of a representative molecule, 5-cyclobutyl-1H-1,2,4-triazol-3-amine. We will move beyond a simple recitation of methods to explain the strategic rationale behind the experimental sequence, demonstrating how a confluence of data from mass spectrometry, advanced NMR spectroscopy, and vibrational spectroscopy builds a self-validating and irrefutable structural proof. The protocol culminates with X-ray crystallography, the gold standard for absolute structure confirmation.

The Analytical Challenge: Defining the Molecular Architecture

Our target molecule is 5-cyclobutyl-1H-1,2,4-triazol-3-amine. The core challenge lies not just in confirming the presence of the cyclobutyl and aminotriazole moieties but in definitively establishing their precise connectivity and the dominant tautomeric form of the triazole ring. Is the cyclobutyl group at position C3 or C5? Is the amine at C3 or C5? Which nitrogen atom in the triazole ring is protonated? Answering these questions requires a synergistic application of modern analytical techniques.

Our proposed structure is as follows:

The following sections detail an integrated strategy designed to rigorously test this hypothesis.

The Elucidation Workflow: An Integrated Spectroscopic Approach

A robust structure elucidation strategy relies on obtaining orthogonal pieces of information that, when combined, leave no room for ambiguity. We will employ a workflow that begins with determining the molecular formula, proceeds to piece together the molecular framework, and finishes with definitive 3D structural confirmation.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Rationale: The first step in any structure elucidation is to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the accuracy required to distinguish between isobaric formulas, offering a high degree of confidence in the molecular formula from the outset. We employ Electrospray Ionization (ESI) in positive mode, as the amine and triazole nitrogens are readily protonated.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 4000 V.

-

Drying Gas: Nitrogen at a flow rate of 10 L/min.

-

Scan Range: m/z 50–500.

-

Resolution: >10,000 FWHM.

-

Internal Calibration: Use a known reference standard for mass accuracy.

-

Expected Data & Interpretation

The molecular formula C₆H₁₀N₄ yields an exact neutral mass of 138.0905. The primary ion expected is the protonated molecule, [M+H]⁺.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ (C₆H₁₁N₄⁺) | 139.0984 | Within 5 ppm |

| [M+Na]⁺ (C₆H₁₀N₄Na⁺) | 161.0803 | Lower intensity |

The fragmentation pattern in MS/MS analysis can provide initial structural clues. For 1,2,4-triazoles, common fragmentation pathways include the loss of nitrogen (N₂) or ring cleavage.[2][3] The presence of the cyclobutyl group may lead to characteristic losses of ethylene (28 Da) or cyclobutene (54 Da).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups within the molecule. This allows for quick confirmation of the presence of the amine (NH₂) and triazole (NH) groups, which exhibit characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Spectrometer: A standard FTIR spectrometer with a diamond or germanium ATR accessory.

-

Scan Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16-32 scans to improve the signal-to-noise ratio.

-

Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

-

Expected Data & Interpretation

The FTIR spectrum provides a unique fingerprint of the molecule's covalent bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400–3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3200–3100 | N-H Stretch | Triazole Ring N-H |

| 2980–2850 | C-H Stretch | Cyclobutyl Alkane Groups |

| 1650–1580 | N-H Scissoring Bend | Primary Amine (-NH₂) |

| 1600–1450 | C=N & N=N Stretch | Triazole Ring |

The presence of a broad band in the 3400-3100 cm⁻¹ region confirms the N-H groups, while the alkane C-H stretches verify the saturated cyclobutyl ring.[4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments allows for the complete assembly of the carbon-hydrogen framework and definitively establishes the connectivity between the cyclobutyl substituent and the aminotriazole ring.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable N-H protons).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: All spectra are recorded at 298 K. Chemical shifts are referenced to the residual solvent signal (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[9]

¹H and ¹³C NMR: Initial Mapping

-

¹H NMR: Provides information on the number and type of hydrogen environments. We expect to see signals for the cyclobutyl protons, the primary amine (-NH₂), and the triazole N-H. The cyclobutyl protons will likely appear as complex multiplets due to their constrained ring structure. The amine and triazole N-H protons will appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: Shows the number of unique carbon environments. We anticipate six distinct carbon signals: four for the cyclobutyl ring and two for the triazole ring (C3 and C5). The chemical shifts of the triazole carbons are highly characteristic and diagnostic.[6][10][11]

2D NMR: Connecting the Pieces

The true power of NMR is realized through 2D correlation experiments, which link atoms through bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment unambiguously correlates each proton with its directly attached carbon atom.[12][13][14] It is the definitive way to assign the ¹H signals of the cyclobutyl ring to their corresponding ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for this molecule. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.[14][15][16] This allows us to connect the molecular fragments and confirm the substitution pattern.

Crucial HMBC Correlations for Verification:

-

Cyclobutyl to Triazole Linkage: The proton on the cyclobutyl carbon attached to the ring (H-α) should show a strong 3-bond correlation (³J) to the C5 carbon of the triazole ring. This single correlation definitively proves the cyclobutyl group is attached at C5.

-

Amine Position: The protons of the -NH₂ group should show a 2-bond correlation (²J) to the C3 carbon of the triazole ring, confirming the 3-amino substitution pattern.

Consolidated NMR Data (Predicted)

| Position | δ¹H (ppm, mult.) | δ¹³C (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| Triazole N-H | ~12.5 (br s) | - | C3, C5 |

| Amine (-NH₂) | ~5.5 (br s) | - | C3 |

| C3 (Triazole) | - | ~157 | - |

| C5 (Triazole) | - | ~161 | - |

| C-α (Cyclobutyl) | ~3.2 (p) | ~35 | C5, C-β |

| C-β (Cyclobutyl) | ~2.3 (m) | ~28 | C-α, C-γ |

| C-γ (Cyclobutyl) | ~1.9 (m) | ~19 | C-β |

X-ray Crystallography: The Unambiguous Proof

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof.[17][18] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as definitive bond lengths and angles. This technique will also unambiguously resolve the tautomeric state of the triazole ring in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The most critical and often challenging step is to grow a single, diffraction-quality crystal (typically >0.1 mm in all dimensions).[19][20] This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, methanol, acetonitrile).

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern over a range of orientations.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and symmetry.

-

The phase problem is solved using direct methods to generate an initial electron density map.

-

An atomic model is built into the electron density map and refined against the experimental data to yield the final structure.

-

Expected Outcome

The successful execution of this experiment will yield a detailed crystallographic information file (CIF) and a 3D model of 5-cyclobutyl-1H-1,2,4-triazol-3-amine, confirming the connectivity established by NMR and providing invaluable data on its solid-state conformation and intermolecular interactions, such as hydrogen bonding.

Conclusion: A Self-Validating Structural Assignment

The structure elucidation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine is achieved through a logical and systematic application of complementary analytical techniques.

-

HRMS establishes the correct molecular formula (C₆H₁₀N₄).

-

FTIR confirms the presence of essential N-H and C-H functional groups.

-

1D and 2D NMR spectroscopy collectively map the molecular skeleton, with the crucial HMBC experiment providing the definitive evidence for the C5-cyclobutyl and C3-amino connectivity.

-

X-ray Crystallography serves as the final arbiter, providing an unambiguous 3D picture of the molecule.

Each step in this workflow validates the information gathered in the previous one, culminating in a comprehensive and self-consistent data package that proves the molecular structure beyond any reasonable doubt. This rigorous approach is essential for the advancement of chemical and pharmaceutical research.

References

-

Ikizler, A. A., et al. Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 1991. Available from: [Link]

-

Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]

-

Reddy, N. B., et al. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 2392(1), 2022. Available from: [Link]

-

ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. Available from: [Link]

-

GitHub. AstraZeneca/hsqc_structure_elucidation. Available from: [Link]

-

Al-Omary, F. A. M., et al. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2014. Available from: [Link]

-

Elyashberg, M., et al. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Modeling, 47(4), 2007. Available from: [Link]

-

YouTube. Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HSQC NMR. Available from: [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available from: [Link]

-

Elyashberg, M., et al. Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 47(4), 2007. Available from: [Link]

-

ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available from: [Link]

-

Obushak, M. D., et al. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of the Serbian Chemical Society, 85(3), 2020. Available from: [Link]

-

Al-Azzawi, A. M. Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 2016. Available from: [Link]

-

ResearchGate. (a) Heteronuclear multiple bond correlation (HMBC) and neighboring... Available from: [Link]

-

Wierzejewska, M., et al. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 2023. Available from: [Link]

-

International Journal of Research in Pharmacy and Chemistry. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Available from: [Link]

-

ResearchGate. The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10). Available from: [Link]

-

ResearchGate. FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),... Available from: [Link]

-

Bashkir State Medical University. directions of fragmentation of molecular ions of perfluorosubstituted 1,3-diazines and 1,2,4-triazoles. Available from: [Link]

-

ResearchGate. FTIR analysis for the evaluation of some triazole fungicides for the treatment of wooden artifacts. Available from: [Link]

-

He, C., et al. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 19(12), 2014. Available from: [Link]

-

University of Ottawa. Long-range heteronuclear correlation. Available from: [Link]

-

Wang, Y., et al. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, 14(1), 2023. Available from: [Link]

-

CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Available from: [Link]

-

Ahlin, A., et al. Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(41), 2018. Available from: [Link]

-

Excillum. Small molecule crystallography. Available from: [Link]

-

Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]

-

AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. Available from: [Link]

-

Creative BioMart. X-ray Crystallography. Available from: [Link]

-

Wikipedia. X-ray crystallography. Available from: [Link]

-

Burcă, I., et al. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][2][10][21]triazoles. Molbank, 2024. Available from: [Link]

-

Kráľová, K., et al. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Monatshefte für Chemie - Chemical Monthly, 147, 2016. Available from: [Link]

-

Reddy, N. B., et al. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Publishing, 2022. Available from: [Link]

-

Zaremba, V., et al. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. RSC Advances, 11(15), 2021. Available from: [Link]

-

Gasparyan, S., et al. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 29(1), 2023. Available from: [Link]

-

ResearchGate. Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Available from: [Link]

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijsr.net [ijsr.net]

- 7. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijrpc.com [ijrpc.com]

- 9. rsc.org [rsc.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 13. youtube.com [youtube.com]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. researchgate.net [researchgate.net]

- 16. nmr.ceitec.cz [nmr.ceitec.cz]

- 17. excillum.com [excillum.com]

- 18. azolifesciences.com [azolifesciences.com]

- 19. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. tandfonline.com [tandfonline.com]

Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Novel 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in clinically approved drugs is not coincidental; the scaffold possesses a unique combination of physicochemical properties that make it an ideal pharmacophore.[3] The triazole ring is often considered a bioisostere of amide or ester groups, capable of participating in hydrogen bonding and dipole interactions, which are critical for high-affinity binding to biological targets.[4] Furthermore, its inherent chemical stability and resistance to metabolic degradation enhance the pharmacokinetic profiles of drug candidates.[4][5]

This unique combination of features has led to the development of 1,2,4-triazole derivatives with an exceptionally broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[6][7][8][9][10] This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive analysis of the key biological activities of novel 1,2,4-triazole derivatives. We will delve into their mechanisms of action, explore structure-activity relationships (SAR), provide detailed experimental protocols for their evaluation, and present a workflow for their synthesis and characterization.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most established therapeutic application of 1,2,4-triazoles is in the treatment of fungal infections. Marketed drugs like Fluconazole and Itraconazole have long demonstrated the efficacy of this scaffold.[8] Research into novel derivatives continues to yield compounds with superior potency and broader spectrums of activity.

Mechanism of Action: Inhibition of Lanosterol 14α-demethylase (CYP51)

The primary antifungal mechanism of 1,2,4-triazoles is the potent and selective inhibition of lanosterol 14α-demethylase, a key cytochrome P450 enzyme (CYP51).[11][12] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and integrity.[12][13]

The nitrogen atom at position 4 (N4) of the triazole ring chelates the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[14] This blockade leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately disrupting the fungal cell membrane's structure and function, which inhibits fungal growth and replication.[13][14]

Structure-Activity Relationship (SAR) Insights

-

Side Chain Modifications : The nature of the side chain attached to the triazole ring is critical. Derivatives incorporating a 4-(4-substitutedphenyl) piperazine side chain have shown remarkable potency.[11]

-

Halogenation : The presence of electron-withdrawing halogen groups (e.g., -F, -Cl) on phenyl rings within the molecule often enhances antifungal activity.[14] For instance, some of the most potent antifungal triazoles feature a 2,4-difluorophenyl group.[15]

-

Bioisosteric Replacements : Replacing benzene rings with other heterocyclic structures can lead to compounds with excellent antifungal activity and improved oral absorption.[15]

-

Amino Acid Conjugates : Novel derivatives containing amino acid fragments have demonstrated broad-spectrum fungicidal activities, with some exhibiting stronger binding affinity to CYP51 than existing drugs.[13]

Quantitative Data: Antifungal Activity of Novel 1,2,4-Triazole Derivatives

| Compound Class | Fungal Strain | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |

| Piperazine-substituted triazoles | Candida albicans | 0.0156 - 0.5 | Voriconazole | 0.25 |

| Piperazine-substituted triazoles | Cryptococcus neoformans | 0.0156 | Voriconazole | 0.0156 |

| Benzylideneamino-phenyl-triazole-thiol | Microsporum gypseum | < 6.25 | Ketoconazole | 6.25 |

| Amino acid-triazole conjugates | Physalospora piricola | 10.126 | Mefentrifluconazole | >50 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Prepare a suspension of the fungal culture in sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

2. Preparation of Compound Dilutions: a. Dissolve the synthesized 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range (e.g., 64 to 0.06 μg/mL).

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (fungal inoculum without compound) and a negative control (medium only). Also, include a standard antifungal drug (e.g., Fluconazole) as a reference. c. Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC: a. After incubation, visually inspect the plates for fungal growth (turbidity). b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[8][16]

Anticancer Activity: Diverse Mechanisms Targeting Cell Proliferation

The 1,2,4-triazole scaffold is a key feature in several FDA-approved anticancer drugs, such as the aromatase inhibitors Letrozole and Anastrozole.[5][9] Ongoing research has revealed that novel derivatives can exert potent antiproliferative effects through a variety of mechanisms, making them promising candidates for cancer therapy.

Mechanisms of Action

-

Tubulin Polymerization Inhibition : Several novel 1,2,4-triazole series have been shown to inhibit the polymerization of tubulin into microtubules.[17] Microtubules are essential for maintaining cell structure and forming the mitotic spindle during cell division. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17][18]

-

Enzyme Inhibition : Triazole derivatives can be designed to target specific enzymes that are overactive in cancer cells.

-

Kinase Inhibition : Compounds have shown potent inhibitory activity against key signaling kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF, which are crucial drivers in many cancers.[19]

-

Aromatase Inhibition : Following the precedent of Letrozole, new derivatives continue to be explored as aromatase inhibitors for treating estrogen-dependent breast cancer.[9]

-

-

Cell Cycle Arrest : By interfering with various cellular processes, triazole compounds can induce cell cycle arrest at different phases. For example, some derivatives cause arrest at the S-phase, halting DNA replication in cancer cells.[3]

Signaling Pathway: Tubulin Polymerization Inhibition

Caption: General workflow for development of 1,2,4-triazole-based inhibitors.

Representative Synthesis Protocol: 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This is a common and versatile method for creating the triazole-thione core, a valuable precursor for further derivatization. [2] Step 1: Synthesis of Acylthiosemicarbazide Intermediate a. In a round-bottom flask, dissolve the desired carbohydrazide (1 equivalent) in ethanol. b. To the stirred solution, add the appropriate aryl isothiocyanate (1 equivalent). c. Reflux the reaction mixture for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC). d. After completion, cool the mixture to room temperature. The precipitated acylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to 1,2,4-Triazole-3-thione a. Suspend the acylthiosemicarbazide intermediate (1 equivalent) in an aqueous solution of a base (e.g., 2N NaOH). b. Reflux the mixture for 4-6 hours until a clear solution is obtained. c. Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., HCl) to a pH of 5-6. d. The precipitated 1,2,4-triazole-3-thione product is collected by filtration, washed thoroughly with water, and dried. e. The crude product can be purified by recrystallization from a suitable solvent like ethanol. [2] Characterization: The structure of the synthesized compound must be confirmed using a suite of spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS), to verify the presence of functional groups and the overall molecular structure. [7][8][13][20]

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to demonstrate its immense value in medicinal chemistry, serving as a foundation for the development of agents against a wide array of diseases. The research highlighted in this guide underscores the versatility of this heterocycle, with novel derivatives showing potent antifungal, anticancer, antibacterial, and antiviral activities.

Future research will likely focus on several key areas:

-

Hybrid Molecules : The design of hybrid compounds that combine the 1,2,4-triazole core with other known pharmacophores is a promising strategy to develop multi-target agents and overcome drug resistance. [12][21]* Targeting Resistance : A primary goal will be the development of derivatives that can bypass common resistance mechanisms in bacteria, fungi, and cancer cells. [12]* Elucidation of Novel Mechanisms : While some mechanisms are well-understood (e.g., CYP51 inhibition), further investigation is needed to uncover the novel molecular targets and pathways affected by these compounds, particularly in the context of their anticancer and antiviral activities.

The continued exploration of the chemical space around the 1,2,4-triazole nucleus, guided by rational design, structure-activity relationship studies, and robust biological evaluation, holds significant promise for delivering the next generation of effective therapeutic agents.

References

-

Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420–422. [Link]

-

Sharma, D., et al. (2017). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]

-

Hussein, M. A., et al. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Der Pharma Chemica, 5(3), 122-132. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry. [Link]

-

Wang, X., et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety. ACS Publications. [Link]

-

Al-Abdullah, E. S., et al. (2019). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]

-

Ouyang, X., et al. (2012). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. [Link]

-

Patel, N. B., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Wang, X., et al. (2022). Synthesis and anticancer activity of [4][6][7]triazole [4,3-b] [4][6][7][22]tetrazine derivatives. Research on Chemical Intermediates. [Link]

-

Wang, S., et al. (2012). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. PubMed. [Link]

-

Gümüş, M., et al. (2022). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. PubMed. [Link]

-

Isloor, A. M., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 46(1), 87-92*. [Link]

-

Kamal, A., et al. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]

-

Sun, N., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]

-

Wei, Q. L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268. [Link]

-

Saeed, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]

-

Sumrra, S. H., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]

-

Gomaa, A. M., et al. (2021). Recent Advances in 1,2,4‐Triazole Scaffolds as Antiviral Agents. Bohrium. [Link]

-

Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. NIH. [Link]

-

Ameen, D. S. M., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

-

Kumar, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Isloor, A. M., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. ResearchGate. [Link]

-

El-Sayed, N. F., et al. (2023). A Literature Review Focusing on the Antiviral Activity of [4][6][7]and-[4][6][23]triazoles. Mini-Reviews in Medicinal Chemistry. [Link]

-

Sumrra, S. H., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1, 2, 4- Triazole Derivatives. ResearchGate. [Link]

-

Obaid, R. J. (2023). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Egyptian Journal of Chemistry. [Link]

-

Baklanov, M. Y., et al. (2023). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. MDPI. [Link]

-

El-Sayed, N. F., et al. (2023). A Literature Review Focusing on the Antiviral Activity of [4][6][7]and-[4][6][23]triazoles. PubMed. [Link]

-

Kumari, P., et al. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. ResearchGate. [Link]

-

Mohammadi, F., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. [Link]

-

Ouyang, X., et al. (2012). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate. [Link]

-

Kotsiuruba, A. V., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]

-

Soni, Y., et al. (2024). 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. BPAS Journals. [Link]

-

Plech, T., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

-

Ghorab, M. M., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. [Link]

-

Acar, Ç., et al. (2021). A biochemistry‐oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Taylor & Francis Online. [Link]

-

Ameen, D. S. M., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

-

Kumar, V., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

-

Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

-

Zhang, L., et al. (2017). Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. benchchem.com [benchchem.com]

- 3. Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemmethod.com [chemmethod.com]

- 8. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bpasjournals.com [bpasjournals.com]

- 13. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]

The Discovery and Synthesis of Bioactive Triazole Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Ascendancy of the Triazole Scaffold in Medicinal Chemistry